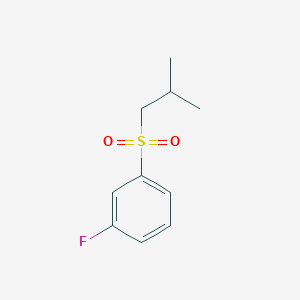
1-Fluoro-3-(isobutylsulfonyl)benzene
Overview
Description
1-Fluoro-3-(isobutylsulfonyl)benzene is an organic compound with the molecular formula C10H13FO2S . It has an average mass of 216.272 Da and a monoisotopic mass of 216.062027 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an isobutylsulfonyl group attached .Scientific Research Applications
Analog Development and Biological Evaluation
Research into analogs of 1-Fluoro-3-(isobutylsulfonyl)benzene focuses on developing safer alternatives to existing compounds with similar structures for various applications, including pest management and medical imaging. One study explored the consumption and metabolism of a fluorine analog by the oriental fruit fly, identifying its attractiveness and metabolic products, suggesting potential for safer pest management strategies (Khrimian et al., 2006). Another study synthesized fluoroethoxy and fluoropropoxy substituted compounds with high affinity for peripheral benzodiazepine receptors, indicating potential for neurodegenerative disorder imaging (Fookes et al., 2008).
Metabolic Pathways and Toxicity Assessment
Investigations into the metabolic pathways and toxicity of fluorinated compounds, including those similar to this compound, provide insights into their safety and environmental impact. The metabolism of a specific compound in rats was studied, revealing the production of reduced metabolites and suggesting pathways for detoxification (Tomigahara et al., 1999). Another study focused on the metabonomic assessment of toxicity to earthworms, identifying potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Therapeutic and Diagnostic Applications
Research also extends to the therapeutic and diagnostic applications of fluorinated compounds, examining their effects on various biological targets. The synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo benzodiazepine-3-carboxylate for in vivo study of central benzodiazepine receptors highlights the diagnostic potential of such compounds (Maziére et al., 1984). Additionally, the synthesis of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo benzodiazepine-3-carboxylate as a radioligand for positron emission tomography (PET) imaging demonstrates the utility in medical diagnostics (Van Dort et al., 1995).
Mechanism of Action
Target of Action
It’s known that organoboron compounds, which this compound could potentially be a part of, are widely used in suzuki–miyaura (sm) cross-coupling reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds are known to participate in sm cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Pharmacokinetics
Organoboron compounds, which this compound could potentially be a part of, are known for their stability and environmental benignity, which could potentially impact their bioavailability .
Result of Action
In the context of sm cross-coupling reactions, organoboron compounds contribute to the formation of carbon-carbon bonds .
Action Environment
Organoboron compounds, which this compound could potentially be a part of, are known for their stability and environmental benignity .
Biochemical Analysis
Biochemical Properties
1-Fluoro-3-(isobutylsulfonyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. This compound can also impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can interact with membrane transporters, influencing its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular locations .
Properties
IUPAC Name |
1-fluoro-3-(2-methylpropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBJNNWIIEIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


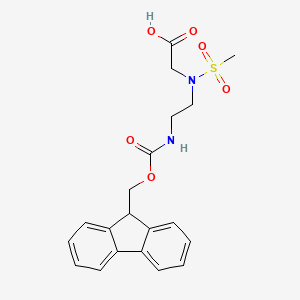
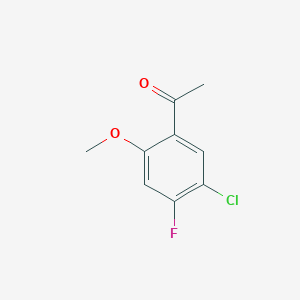
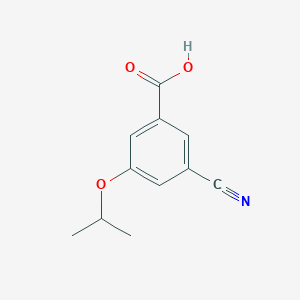
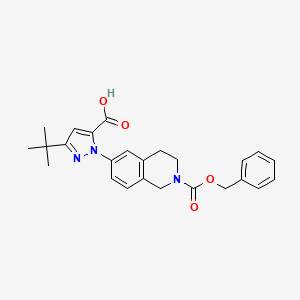
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
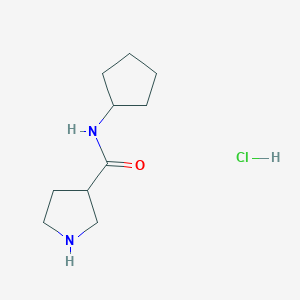
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)
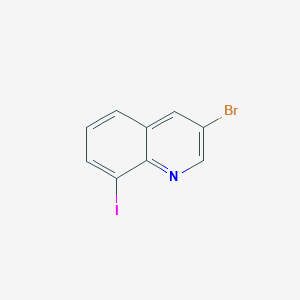
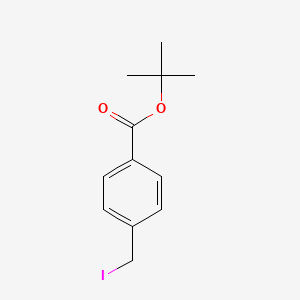
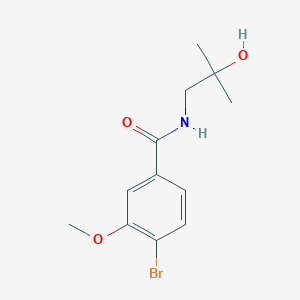
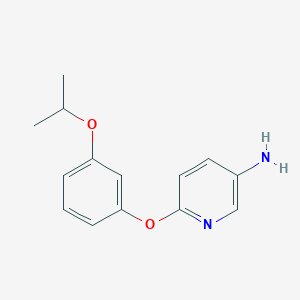
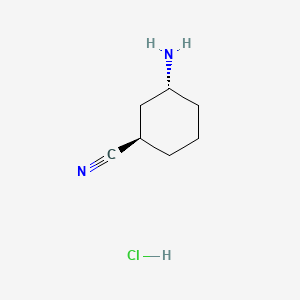
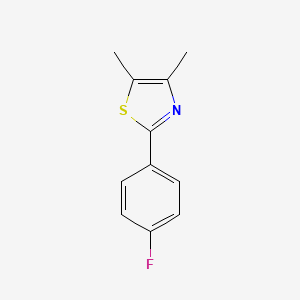
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
